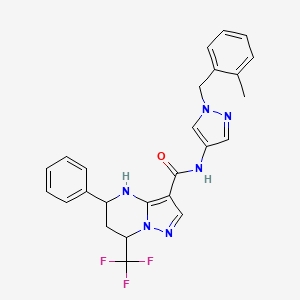![molecular formula C20H22N2 B12615849 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene CAS No. 918896-19-2](/img/structure/B12615849.png)
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylmethyl)-2,5-diazaspiro[35]non-7-ene is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene typically involves the reaction of diphenylmethylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with the spirocyclic precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or THF.
Substitution: Nucleophiles such as alkyl halides, aryl halides in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
科学的研究の応用
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as stability and rigidity.
作用機序
The mechanism of action of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. The diphenylmethyl group can engage in π-π interactions with aromatic residues, while the diazaspiro moiety can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the target’s conformation and function, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane: Similar spirocyclic structure with an oxygen atom in the ring.
Spiro[5.5]undecane derivatives: Compounds with spirocyclic frameworks and various functional groups.
Uniqueness
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene stands out due to its specific combination of diphenylmethyl and diazaspiro groups, which confer unique chemical and biological properties. Its rigid spirocyclic structure provides stability, while the functional groups allow for diverse chemical modifications. This combination makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
918896-19-2 |
|---|---|
分子式 |
C20H22N2 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-benzhydryl-2,5-diazaspiro[3.5]non-7-ene |
InChI |
InChI=1S/C20H22N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-15-20(16-22)13-7-8-14-21-20/h1-12,19,21H,13-16H2 |
InChIキー |
GYZCKCFLFKZWNB-UHFFFAOYSA-N |
正規SMILES |
C1C=CCNC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)




![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)


